molecular formula C11H18ClN3O2 B13775873 Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride CAS No. 69781-53-9

Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride

Cat. No.: B13775873
CAS No.: 69781-53-9
M. Wt: 259.73 g/mol
InChI Key: CVVPSMJCFBFYJJ-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride typically involves the reaction of dimethylamine with a suitable pyridine derivative. One common method involves the use of dimethylamine and a pyridine derivative in the presence of a carbamoylating agent such as dimethyl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow systems and solid catalysts can enhance the efficiency and yield of the reaction. For example, the reaction of dimethylamine with dimethyl carbonate in a flow system over solid catalysts has been shown to produce carbamates efficiently .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride is unique due to its specific structure, which includes a pyridine ring and a carbamate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

69781-53-9

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4;/h5-7H,8H2,1-4H3;1H

InChI Key

CVVPSMJCFBFYJJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C=CC=N1)OC(=O)N(C)C.[Cl-]

Origin of Product

United States

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